2-Amino-2-(4-ethylphenyl)ethan-1-ol
Description
Overview of β-Amino Alcohol Structural Motifs in Contemporary Chemical Research
β-Amino alcohol motifs are integral to a vast array of molecules with significant biological and chemical properties. tcichemicals.comresearchgate.net They are found in numerous natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn The presence of both a basic amino group and an acidic hydroxyl group imparts amphoteric properties, enabling them to participate in a variety of chemical reactions. Furthermore, the 1,2-relationship of these functional groups allows for the formation of stable five-membered chelate rings with metal ions, a property that is extensively exploited in asymmetric catalysis. researchgate.net Chiral β-amino alcohols, in particular, are highly sought after as chiral ligands and auxiliaries in enantioselective synthesis, facilitating the production of single-enantiomer drugs and other high-value chemicals. tcichemicals.comdiva-portal.org The development of catalytic asymmetric methods for their synthesis, such as the asymmetric ring-opening of epoxides and the reduction of α-amino ketones, remains an active area of research. oup.comacs.org
Academic Significance of 2-Amino-2-(4-ethylphenyl)ethan-1-ol within Amino Alcohol Research
Within the broader class of β-amino alcohols, this compound represents a synthetically interesting molecule. Its structure, featuring a chiral center and an ethyl-substituted phenyl ring, makes it a potential candidate for applications in medicinal chemistry and as a chiral ligand in catalysis. The ethyl group on the phenyl ring can influence the compound's lipophilicity and steric properties, which in turn can affect its biological activity and its effectiveness as a ligand. While specific research dedicated exclusively to this compound is not extensive, its structural similarity to other pharmacologically active β-amino alcohols suggests potential for investigation. researchgate.netnih.govnih.gov The study of such analogs contributes to a deeper understanding of structure-activity relationships within this important class of compounds.
Scope and Research Focus of the Review
This review will focus exclusively on the chemical compound this compound. The subsequent sections will provide an overview of its chemical and physical properties based on available data. The discussion will be limited to the intrinsic characteristics of the molecule and its role within the context of β-amino alcohol chemistry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted and may vary slightly from experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C10H15NO | cymitquimica.commatrix-fine-chemicals.com |
| Molecular Weight | 165.23 g/mol | cymitquimica.com |
| CAS Number | 1094697-87-6 | bldpharm.com |
| Predicted XlogP | 0.9 | uni.lu |
| Monoisotopic Mass | 165.11537 Da | uni.lu |
This table presents key chemical and physical properties of this compound.
Spectroscopic Data (Predicted)
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table outlines the predicted mass spectrometry data for this compound.
| Adduct | m/z |
| [M+H]+ | 166.12265 |
| [M+Na]+ | 188.10459 |
| [M-H]- | 164.10809 |
| [M+NH4]+ | 183.14919 |
| [M+K]+ | 204.07853 |
| [M+H-H2O]+ | 148.11263 |
This table displays the predicted mass-to-charge ratios (m/z) for various adducts of this compound in mass spectrometry. Data sourced from PubChem. uni.lu
Synthesis and Reactivity
The synthesis of β-amino alcohols can be achieved through various synthetic routes. General methods for the preparation of compounds structurally related to this compound include the reduction of α-amino ketones or the ring-opening of epoxides. For instance, a common approach involves the reduction of an appropriate α-amino ketone precursor.
The reactivity of this compound is dictated by its amino and hydroxyl functional groups. The amino group can act as a nucleophile and a base, while the hydroxyl group can be a nucleophile and a proton donor. These functionalities allow for a range of derivatizations, such as N-acylation, N-alkylation, and O-alkylation, to produce a variety of derivatives with potentially new properties and applications.
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-amino-2-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3 |
InChI Key |
SPDFWGAHXPEGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 2 4 Ethylphenyl Ethan 1 Ol
Rational Design of Synthetic Routes for Aryl-Substituted β-Amino Alcohols
The rational design of synthetic routes for aryl-substituted β-amino alcohols, such as 2-Amino-2-(4-ethylphenyl)ethan-1-ol, involves a careful consideration of precursor availability, reaction efficiency, and stereocontrol. Key strategies often revolve around the construction of the core amino alcohol functionality through methods like reductive amination and hydroxylation.
Reductive Amination Pathways for Precursors of this compound
Reductive amination is a powerful and widely used method for the synthesis of amines, including β-amino alcohols. masterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.comyoutube.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.comyoutube.com For the synthesis of this compound, a logical precursor would be an α-hydroxy ketone, specifically 2-hydroxy-1-(4-ethylphenyl)ethanone.
The general pathway would involve the reaction of 2-hydroxy-1-(4-ethylphenyl)ethanone with ammonia (B1221849). This would be followed by reduction with a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Sodium cyanoborohydride is often favored due to its selectivity in reducing the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com
The synthesis of the precursor, 1-(4-ethylphenyl)ethanone (also known as 4-ethylacetophenone), can be achieved through the Friedel-Crafts acylation of ethylbenzene (B125841) with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride. chemicalbook.com
Hydroxylation Strategies in β-Amino Alcohol Synthesis
Hydroxylation reactions offer an alternative approach to constructing the β-amino alcohol framework. One strategy involves the hydroxylation of a pre-existing amine. For instance, a molecule containing a (4-ethylphenyl)methylamine moiety could potentially undergo hydroxylation at the benzylic position to introduce the alcohol functionality. However, achieving regioselectivity in such direct C-H hydroxylation reactions can be challenging.
A more controlled approach involves the ring-opening of epoxides. organic-chemistry.org A suitable precursor for this compound would be 2-(4-ethylphenyl)oxirane. The reaction of this epoxide with ammonia would lead to the desired β-amino alcohol. The regioselectivity of the ring-opening is crucial, with the nucleophilic attack of ammonia preferentially occurring at the less sterically hindered carbon of the epoxide ring.
Another strategy is the diastereoselective hydroxylation of a homochiral β-amino enolate. rsc.org This method allows for the asymmetric synthesis of β-amino-α-hydroxy acids and their derivatives, which can be further transformed into β-amino alcohols. rsc.org
Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of this compound is of significant importance. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Chiral Catalysis in Asymmetric Reduction
Asymmetric reduction of a prochiral ketone precursor is a highly effective method for producing enantiomerically enriched alcohols. mdpi.comwikipedia.org This is a cornerstone of modern organic synthesis.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketone Derivatives
Ruthenium complexes bearing chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones. nih.govrsc.orgyoutube.com For the synthesis of enantiomerically pure this compound, a key intermediate would be an α-amino ketone derivative. Rhodium catalysts, such as Rhodium/DuanPhos, have been successfully used for the asymmetric hydrogenation of α-dehydroamino ketones to produce chiral α-amino ketones with high enantioselectivity (up to 99% ee). nih.gov These can then be reduced to the corresponding chiral β-amino alcohols. nih.gov
Ruthenium-catalyzed asymmetric transfer hydrogenation is another valuable technique. acs.orgacs.org This method often utilizes isopropanol (B130326) or formic acid as the hydrogen source and can be highly effective for the reduction of α-amino ketones. wikipedia.orgacs.org For instance, unprotected α-amino ketones have been reduced with high enantioselectivity using ruthenium-diamine catalysts. acs.org
Emerging Catalytic Systems for Stereocontrol
Beyond ruthenium-based systems, other catalytic approaches are continuously being developed for the enantioselective synthesis of β-amino alcohols. Oxazaborolidine catalysts, generated in situ from chiral amino alcohols and borane, are effective for the asymmetric reduction of prochiral ketones. mdpi.comacs.org
Engineered amine dehydrogenases (AmDHs) represent a biocatalytic approach for the synthesis of chiral amino alcohols. nih.gov These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity. nih.gov This method offers the advantage of using ammonia as the amine source under mild reaction conditions. nih.gov
Enzymatic Resolution for Enantiomer Separation
Enzymatic resolution has emerged as a powerful green chemistry tool for the separation of enantiomers from a racemic mixture. This technique leverages the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer, allowing for the separation of the transformed enantiomer from the unreacted one. For amino alcohols like this compound, this method offers high efficiency and selectivity under mild reaction conditions.
Lipase-Mediated Kinetic Resolution Approaches
Lipases are a widely utilized class of enzymes for kinetic resolution due to their broad substrate tolerance, commercial availability, and stability in organic solvents. The resolution of racemic amino alcohols is typically achieved through enantioselective hydrolysis of their ester derivatives or via enantioselective transesterification (acylation) of the alcohol. nih.gov
In a typical hydrolytic approach, the racemic amino alcohol is first converted to an ester, such as an acetate (B1210297) or butyrate (B1204436). This racemic ester is then subjected to hydrolysis by a lipase (B570770) in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer of the ester back into the corresponding alcohol, leaving the other enantiomer as an unreacted ester. For instance, studies on structurally similar aromatic alcohols have shown that lipases from Pseudomonas fluorescens and Pseudomonas cepacia (PCL) are highly effective in resolving acetate and butyrate esters. nih.gov In many cases, this approach can achieve high enantiomeric excess (ee) values greater than 90% at conversions approaching the theoretical maximum of 50%. nih.gov
Alternatively, transesterification involves the direct acylation of the racemic amino alcohol using an acyl donor, such as an anhydride, in an organic solvent. Lipases like Candida antarctica lipase A (CAL-A) have proven successful in catalyzing enantioselective transesterification reactions in solvents like tetrahydrofuran (B95107) (THF). nih.gov This method is advantageous as it avoids the pre-synthesis of the ester substrate. The choice of lipase and reaction medium is critical for achieving high selectivity. nih.govnih.gov
The table below summarizes the performance of various lipases in the kinetic resolution of analogous aromatic alcohol derivatives.
| Enzyme | Substrate Type | Reaction | Typical Conversion (%) | Enantiomeric Excess (ee) % |
| Pseudomonas fluorescens Lipase | Butyrate Ester | Hydrolysis | ~50 | >90 |
| Pseudomonas cepacia Lipase (PCL) | Acetate Ester | Hydrolysis | ~50 | >90 |
| Candida antarctica Lipase A (CAL-A) | Racemic Alcohol | Transesterification | ~50 | High |
| Candida antarctica Lipase B (CAL-B) | Acetate Ester | Hydrolysis | ~50 | >99 |
Classical Optical Resolution Methods for Racemic Mixtures
Classical optical resolution remains a fundamental and widely practiced method for separating enantiomers on an industrial scale. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties (e.g., solubility), these diastereomeric salts can be separated by conventional methods, most commonly fractional crystallization.
For the resolution of a basic compound like this compound, a chiral acid is used as the resolving agent. The selection of the appropriate chiral acid and solvent system is crucial for effective separation and is often determined empirically. After separation of the diastereomeric salts, the desired enantiomer of the amino alcohol is recovered by treatment with a base to break the salt.
The table below lists common chiral resolving agents suitable for the resolution of racemic amino alcohols.
| Chiral Resolving Agent | Acid Type | Typical Application |
| Tartaric Acid | Dicarboxylic Acid | Resolution of basic compounds |
| Mandelic Acid | α-Hydroxy Acid | Resolution of amines and alcohols |
| Camphorsulfonic Acid | Sulfonic Acid | Resolution of basic compounds |
| Dibenzoyltartaric Acid | Dicarboxylic Acid Derivative | Resolution of a wide range of bases |
Process Optimization for Enhanced Yield and Stereochemical Purity in this compound Production
Optimizing the manufacturing process for a chiral compound is essential for economic viability and product quality. This involves fine-tuning reaction parameters and exploring advanced manufacturing technologies to maximize yield, chemical purity, and, most importantly, stereochemical purity.
Influence of Reaction Parameters on Stereochemical Outcomes
In any enantioselective synthesis or resolution, the reaction conditions play a pivotal role in determining the stereochemical outcome. For lipase-mediated kinetic resolutions, several parameters must be carefully controlled to achieve a high enantiomeric ratio (E), a measure of the enzyme's selectivity.
Temperature: Enzyme activity and selectivity are highly temperature-dependent. While higher temperatures can increase the reaction rate, they may also decrease the enzyme's stability and selectivity. Multi-enzyme cascade reactions for producing enantiopure amino alcohols are often conducted at controlled temperatures, such as 30 °C, to ensure optimal performance of all enzymes in the pathway. nih.gov
Solvent: In transesterification reactions, the choice of organic solvent can significantly impact lipase performance. Solvents like THF or 2-methyl-THF are often employed. nih.gov In hydrolytic resolutions, co-solvents may be added to the aqueous buffer to improve substrate solubility, but their concentration must be optimized to avoid denaturing the enzyme. nih.gov
Acyl Donor (for Transesterification): The structure of the acyl donor used in transesterification can influence the reaction's enantioselectivity. Acyl anhydrides are commonly used, and the length of the alkyl chain can affect the fit within the enzyme's active site. nih.gov
pH (for Hydrolysis): In aqueous-based hydrolysis, maintaining the optimal pH for the lipase is critical for its activity and stability. nih.gov
The following table illustrates the conceptual influence of reaction parameters on the outcomes of enzymatic resolution.
| Parameter | Condition A | Outcome A (Yield/ee%) | Condition B | Outcome B (Yield/ee%) |
| Temperature | 30 °C | 81% / >99% nih.gov | 40 °C | Potentially faster rate, but may have lower ee% nih.gov |
| Co-Solvent | 10% DIPE | Moderate Yield/ee% | 30% DIPE | Improved Yield/ee% nih.gov |
| Substrate | Acetate Ester | High ee% nih.gov | Butyrate Ester | Potentially higher E-value nih.gov |
Continuous Flow Synthesis Techniques for Scalability
The transition from batch processing to continuous flow synthesis represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time.
For the production of this compound, a multi-step synthesis could be telescoped into a continuous flow process. nih.gov For example, a flow process might involve the hydrogenation of a precursor like 1-(4-ethylphenyl)-1-nitroethanol using a packed-bed reactor with a solid catalyst, followed by subsequent reaction steps in downstream modules without manual handling of intermediates. nih.gov
The primary advantages of this approach include:
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient thermal management, which is critical for controlling selectivity in exothermic reactions.
Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or unstable intermediates at scale.
Scalability: Production capacity can be increased by extending the operational run time or by "scaling out" (running multiple systems in parallel), rather than "scaling up" to larger, more hazardous batch reactors.
Automation: Flow systems can be integrated with automated controls and real-time analytics (e.g., HPLC) to monitor reaction performance and optimize conditions using algorithms, leading to higher yields and purity. nih.gov
The table below provides a conceptual comparison between traditional batch processing and continuous flow synthesis for pharmaceutical production.
| Metric | Batch Processing | Continuous Flow Synthesis |
| Scalability | Difficult, requires reactor redesign | Simple, by time extension or parallelization nih.gov |
| Heat Transfer | Poor, potential for hot spots | Excellent, precise temperature control nih.gov |
| Safety | Higher risk with large volumes | Inherently safer due to small volumes |
| Process Control | Manual or semi-automated | Fully automated with real-time optimization nih.gov |
| Product Consistency | Batch-to-batch variability | High consistency |
Chemical Reactivity and Derivatization Chemistry of 2 Amino 2 4 Ethylphenyl Ethan 1 Ol
Nucleophilic Transformations at the Amino Functionality
The lone pair of electrons on the nitrogen atom of the primary amino group confers nucleophilic character, making it susceptible to reactions with various electrophiles.
Acylation and Alkylation Reactions for Amide and Secondary Amine Formation
The primary amino group of 2-Amino-2-(4-ethylphenyl)ethan-1-ol readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Similarly, alkylation of the amino group with alkyl halides or other alkylating agents leads to the formation of secondary amines. The hydroxyl group can also be functionalized through esterification or oxidation.
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product Type |
| This compound | Acetyl Chloride | N-(2-hydroxy-1-(4-ethylphenyl)ethyl)acetamide |
| This compound | Methyl Iodide | 2-(Methylamino)-2-(4-ethylphenyl)ethan-1-ol |
Formation of Schiff Bases and Imines
The primary amino group can condense with aldehydes or ketones to form Schiff bases, also known as imines. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond is a key feature of this transformation. nih.govresearchgate.net Schiff bases are versatile intermediates in organic synthesis and can be used to prepare a variety of other compounds. mdpi.com
Oxidative and Reductive Manipulations of the Hydroxyl Group
The primary hydroxyl group can be oxidized to form carbonyl compounds or removed through reduction.
Selective Oxidation to Carbonyl Compounds (Ketones and Aldehydes)
The primary alcohol functionality of this compound can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would typically oxidize a primary alcohol to a carboxylic acid. libretexts.org Oxidation of the corresponding secondary alcohol, 1-(4-ethylphenyl)ethanol, yields the ketone 1-(4-ethylphenyl)ethanone. researchgate.netchemeo.comnist.govnist.gov
Table 2: Oxidation Products
| Starting Material | Oxidizing Agent | Product |
| This compound (Primary Alcohol) | Pyridinium Chlorochromate (PCC) | 2-Amino-2-(4-ethylphenyl)acetaldehyde |
| 1-(4-ethylphenyl)ethanol (Secondary Alcohol) | Chromic Acid | 1-(4-ethylphenyl)ethanone |
Reduction Reactions for Deoxygenation to Corresponding Amines
The hydroxyl group can be removed through a deoxygenation reaction. This transformation typically involves a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH4). This would yield 2-(4-ethylphenyl)ethanamine.
Dual Reactivity and Bifunctional Transformations Involving Both Amino and Hydroxyl Groups
The presence of both amino and hydroxyl groups allows for cyclization reactions and the formation of heterocyclic compounds. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone). researchgate.net Similarly, reaction with aldehydes or ketones can result in the formation of oxazolidine (B1195125) derivatives. researchgate.net These bifunctional transformations are valuable for creating complex molecular architectures from a relatively simple starting material.
Regioselectivity and Chemoselectivity in Complex Derivatizations
In the context of complex derivatization reactions, achieving regioselectivity (distinguishing between similar functional groups at different positions) and chemoselectivity (differentiating between different types of functional groups) is paramount. For this compound, the primary challenge lies in selectively reacting either the amino or the hydroxyl group.
The inherent nucleophilicity of the primary amine generally makes it more reactive towards electrophiles than the primary alcohol. However, this reactivity can be modulated by various factors including reaction conditions, the nature of the electrophile, and the use of protecting groups.
Factors Influencing Selectivity:
Electronic Effects: The electron-donating nature of the ethyl group on the phenyl ring can influence the electron density on both the amino and hydroxyl groups, thereby affecting their nucleophilicity.
Reaction Conditions: Parameters such as temperature, solvent, and the presence of a base or catalyst can significantly impact the outcome of a reaction. For instance, in acylation reactions, the choice of base can determine whether the N-acylated, O-acylated, or di-acylated product is favored.
Protecting Groups: A common strategy to achieve selective derivatization involves the temporary protection of one functional group while the other is being modified. For example, the amino group can be protected as a carbamate (e.g., Boc or Cbz), allowing for selective reactions at the hydroxyl group. Subsequent deprotection then yields the desired N-unsubstituted product.
Illustrative Derivatization Reactions:
While specific research data on the complex derivatization of this compound is limited in publicly available literature, the principles of regioselectivity and chemoselectivity can be illustrated through the expected outcomes of common derivatization reactions. The following table outlines hypothetical reaction conditions and the anticipated major products, based on established chemical principles for analogous amino alcohols.
| Reagent/Reaction | Conditions | Expected Major Product | Rationale for Selectivity |
| Acetic Anhydride | Pyridine, 0 °C to rt | N-acetyl-2-amino-2-(4-ethylphenyl)ethan-1-ol | The amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation under standard conditions. |
| Benzoyl Chloride | Aq. NaOH, Schotten-Baumann conditions | N-benzoyl-2-amino-2-(4-ethylphenyl)ethan-1-ol | Under these conditions, the more reactive amine readily attacks the acyl chloride. |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF | O-TBDMS-2-amino-2-(4-ethylphenyl)ethan-1-ol | The bulky silylating agent shows a preference for the less hindered and more sterically accessible primary alcohol. |
| Methyl Iodide | K₂CO₃, Acetone | Mixture of N-methyl, N,N-dimethyl, and O-methyl derivatives | Alkylation is often less selective than acylation. A mixture of products is expected due to the comparable nucleophilicity of the amine and the alkoxide that can form in situ. The use of a stronger base would favor O-alkylation. |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine (B128534), Dichloromethane | N-Boc-2-amino-2-(4-ethylphenyl)ethan-1-ol | This reagent is highly selective for the protection of amino groups, forming a stable carbamate. |
Table 1: Hypothetical Regio- and Chemoselective Derivatizations of this compound
It is important to note that the actual yields and product distributions in these reactions would need to be determined empirically. The subtle interplay of steric and electronic factors, along with the specific reaction conditions employed, would ultimately govern the outcome of any complex derivatization of this compound. Further research is necessary to fully elucidate the specific reactivity patterns of this compound and to develop optimized protocols for its selective derivatization.
Stereochemical Implications and Chiral Recognition of 2 Amino 2 4 Ethylphenyl Ethan 1 Ol
Conformational Analysis and Stereoisomeric Forms of the Chiral Center
The conformational landscape of these enantiomers is determined by the rotation around the single bonds, particularly the C-C bond connecting the chiral center to the hydroxymethyl group and the C-C bond linking the chiral center to the 4-ethylphenyl ring. The presence of the bulky 4-ethylphenyl group and the polar amino and hydroxyl groups leads to specific preferred conformations to minimize steric hindrance and optimize intramolecular hydrogen bonding.
Table 1: Stereoisomeric Forms of 2-Amino-2-(4-ethylphenyl)ethan-1-ol
| Stereoisomer | Absolute Configuration | Description |
| (R)-2-Amino-2-(4-ethylphenyl)ethan-1-ol | R | One of the two enantiomers. |
| (S)-2-Amino-2-(4-ethylphenyl)ethan-1-ol | S | The other enantiomer, a mirror image of the R-isomer. |
Impact of Absolute Configuration on Molecular Interactions
The absolute configuration of the chiral center in this compound is a critical determinant of its interactions with other chiral molecules, including biological receptors, enzymes, and chiral stationary phases used in chromatography. The distinct spatial arrangement of the functional groups in the (R)- and (S)-enantiomers leads to different non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
These differential interactions form the basis of chiral recognition. For instance, in a biological context, one enantiomer might exhibit a significantly higher binding affinity for a specific receptor or be metabolized at a different rate by an enzyme compared to its mirror image. This stereoselectivity is fundamental in pharmacology and drug development. While specific biological activity data for this compound is not the focus of this article, the principle of stereospecific molecular interactions is a cornerstone of its chemical behavior.
Computational modeling and experimental techniques like NMR titration and calorimetry can be employed to quantify the differences in binding energies and interaction geometries between the enantiomers and a chiral host molecule.
Chiral Resolution Methodologies and Their Mechanistic Basis
Given that the synthesis of this compound often results in a racemic mixture (an equal mixture of both enantiomers), its separation into individual enantiomers, a process known as chiral resolution, is of paramount importance for studying their distinct properties. Several methodologies can be employed for this purpose.
Diastereomeric Crystallization: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, and after separation, the chiral resolving agent is removed to yield the pure enantiomer. The choice of resolving agent and solvent system is crucial for efficient separation.
Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the amino alcohol in the presence of an acyl donor. The resulting ester can then be separated from the unreacted enantiomer by chromatography. The choice of enzyme and reaction conditions (e.g., solvent, temperature) is critical for achieving high enantioselectivity and yield.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP contains a chiral selector that interacts differently with the (R)- and (S)-enantiomers of this compound, leading to different retention times and thus their separation.
Table 2: Comparison of Chiral Resolution Methodologies
| Methodology | Principle | Advantages | Disadvantages |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. | Scalable, cost-effective for large quantities. | Trial-and-error process for selecting resolving agent and solvent; theoretical maximum yield is 50% for the desired enantiomer without a racemization step. |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be a factor; separation of product and unreacted enantiomer is required. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scales. | High cost of chiral columns and solvents, may not be suitable for very large-scale separations. |
Stereodivergent Synthesis from Common Precursors
Stereodivergent synthesis provides a powerful strategy to access all possible stereoisomers of a molecule from a single, common starting material. This approach offers significant advantages in terms of efficiency and flexibility for creating a library of stereochemically diverse compounds for further investigation.
For a molecule like this compound, which has two adjacent stereocenters (if a substituent were present on the alcohol-bearing carbon), a stereodivergent approach would allow for the selective synthesis of all four possible diastereomers. While the specific application to this compound is not widely reported, general strategies for the stereodivergent synthesis of vicinal amino alcohols are well-established.
One such strategy involves the use of a common chiral precursor, such as an enantiomerically pure epoxide. The epoxide can be opened with a nitrogen nucleophile under conditions that proceed with either inversion or retention of stereochemistry at the point of attack. This allows for the controlled formation of two different diastereomers. Subsequent manipulation of the functional groups can then lead to the other two diastereomers, providing access to the complete set of stereoisomers from a single chiral starting point.
Another approach involves the use of substrate- and reagent-controlled reactions. By carefully selecting the reagents and reaction conditions, it is possible to direct the stereochemical outcome of a reaction to favor the formation of a specific stereoisomer. For example, the reduction of a chiral α-amino ketone can be controlled to produce either the syn or anti amino alcohol diastereomer by choosing the appropriate reducing agent and conditions.
These stereodivergent strategies are at the forefront of modern organic synthesis, enabling the efficient and selective preparation of complex chiral molecules like this compound and its derivatives for a wide range of applications.
Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 2 4 Ethylphenyl Ethan 1 Ol
Vibrational Spectroscopy for Structural Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and fingerprinting the unique structural characteristics of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the different vibrational modes of the molecule's functional groups. For 2-Amino-2-(4-ethylphenyl)ethan-1-ol, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the ethyl group, and C-N and C-O stretching vibrations. The precise positions of these bands can provide insights into the molecular environment and potential hydrogen bonding.
A hypothetical FT-IR data table for this compound might look as follows:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | O-H Stretch | Alcohol |
| 3350-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3100-3000 | C-H Stretch (aromatic) | Phenyl Ring |
| 3000-2850 | C-H Stretch (aliphatic) | Ethyl & Ethan-1-ol Backbone |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1650-1550 | N-H Bend | Primary Amine |
| 1470-1430 | C-H Bend | Alkane |
| 1250-1000 | C-O Stretch | Primary Alcohol |
| 1250-1020 | C-N Stretch | Amine |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations of the aromatic ring and the C-C backbone would be expected to produce strong Raman signals.
A hypothetical Raman data table for this compound might include:
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3070-3050 | C-H Stretch (aromatic) | Phenyl Ring |
| 2950-2850 | C-H Stretch (aliphatic) | Ethyl & Ethan-1-ol Backbone |
| 1610-1580 | Ring Breathing Mode | Phenyl Ring |
| 1010-990 | Ring Breathing Mode | Phenyl Ring |
| 850-800 | C-H Out-of-Plane Bend (para-substituted) | Phenyl Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of each atom.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the aromatic protons (two doublets for a para-substituted ring), the methine proton (CH-N), the methylene (B1212753) protons (CH₂-O), the hydroxyl proton, and the amine protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each signal.
A hypothetical ¹H NMR data table for this compound might be as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.10 | d | 2H | Ar-H |
| 7.10-6.90 | d | 2H | Ar-H |
| 4.00-3.80 | t | 1H | CH-N |
| 3.70-3.50 | dd | 1H | CH₂-O (diastereotopic) |
| 3.50-3.30 | dd | 1H | CH₂-O (diastereotopic) |
| 2.70-2.50 | q | 2H | CH₂ (ethyl) |
| 2.00-1.50 | br s | 3H | NH₂ and OH |
| 1.30-1.10 | t | 3H | CH₃ (ethyl) |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
A hypothetical ¹³C NMR data table for this compound is presented below:
| Chemical Shift (δ, ppm) | Assignment |
| 145-140 | Ar-C (quaternary, C-ethyl) |
| 140-135 | Ar-C (quaternary, C-CH(NH₂)CH₂OH) |
| 130-125 | Ar-CH |
| 125-120 | Ar-CH |
| 70-65 | CH₂-OH |
| 60-55 | CH-NH₂ |
| 30-25 | CH₂ (ethyl) |
| 18-12 | CH₃ (ethyl) |
Advanced NMR Techniques for Stereochemical Assignment
Since this compound contains a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. Advanced NMR techniques are crucial for determining the relative and absolute stereochemistry, often after derivatization with a chiral agent. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can be used to establish through-space proximities between protons, which can help in assigning the relative stereochemistry in diastereomeric derivatives. Furthermore, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift non-equivalence in the NMR spectra of the enantiomers, allowing for their distinction and quantification.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through its fragmentation patterns. For this compound, both high-resolution mass spectrometry and its coupling with liquid chromatography provide critical data.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₀H₁₅NO), HRMS can confirm its molecular formula by providing a mass measurement with a high degree of accuracy.
While specific experimental HRMS data for this compound is not widely published, the fragmentation of structurally similar amino alcohols has been studied. researchgate.net The fragmentation of protonated this compound under collision-induced dissociation (CID) is expected to follow characteristic pathways for amino alcohols. These include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and the combined loss of water and carbon monoxide (H₂O + CO). researchgate.net Alpha-cleavage, a common fragmentation pathway for amines and alcohols, is also anticipated. cymitquimica.com This involves the cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For instance, cleavage of the bond between the chiral carbon and the hydroxymethyl group (-CH₂OH) would be a likely event.
The table below outlines the predicted ionic species and their corresponding mass-to-charge ratios (m/z) for various adducts of this compound in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 166.12265 | 137.1 |
| [M+Na]⁺ | 188.10459 | 143.5 |
| [M-H]⁻ | 164.10809 | 138.9 |
| [M+NH₄]⁺ | 183.14919 | 156.7 |
| [M+K]⁺ | 204.07853 | 141.0 |
| [M+H-H₂O]⁺ | 148.11263 | 131.5 |
This data is based on predicted values and serves as a reference for expected experimental outcomes.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures, providing both separation and identification of individual components. For the analysis of amino compounds like this compound, derivatization is sometimes employed to improve chromatographic resolution and detection sensitivity. bldpharm.com However, direct analysis is also feasible.
A typical LC-MS method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, would be operated in a positive electrospray ionization (ESI) mode. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantitative analysis if specific fragments are known. A study on a structurally related compound, 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol, utilized a simple protein precipitation for sample preparation followed by LC-MS/MS analysis, demonstrating a robust method for quantification in biological matrices.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. Chiral chromatography is the primary method for this purpose.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional HPLC for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid chromatography. chemicalbook.comresearchgate.net
For the enantiomeric separation of amino alcohols, polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often employed. chemicalbook.comchemscene.com The mobile phase typically consists of supercritical CO₂ with a polar organic modifier, such as methanol or ethanol, to enhance analyte solubility and interaction with the stationary phase. chemicalbook.commatrix-fine-chemicals.com The ability to use higher flow rates in SFC often leads to significantly reduced analysis times. researchgate.net
A general SFC method for the chiral separation of this compound would involve the following:
| Parameter | Typical Setting |
| Column | Chiral Stationary Phase (e.g., polysaccharide or macrocyclic glycopeptide-based) |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |
| Flow Rate | 1-4 mL/min |
| Back Pressure | 100-200 bar |
| Temperature | 25-40 °C |
| Detection | UV or Mass Spectrometry |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for enantiomeric separations. The key to a successful chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP). For underivatized amino acids and amino alcohols, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have proven to be particularly effective.
These columns are compatible with a range of mobile phases, including reversed-phase, polar organic, and normal-phase conditions. For this compound, a reversed-phase method using a mobile phase of methanol or acetonitrile with an aqueous buffer or additives like acetic acid and triethylamine (B128534) would be a suitable starting point. The composition of the mobile phase can be optimized to achieve the desired retention and enantioselectivity. Studies on similar compounds have shown that enantioselectivity often increases with a higher concentration of the organic modifier in the mobile phase.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For a chiral compound like this compound, XRD can unambiguously determine its absolute configuration if a suitable crystal is obtained.
As of the current literature survey, a specific crystal structure for this compound has not been publicly reported. Obtaining a single crystal suitable for X-ray analysis can be challenging, especially for molecules that are liquids or oils at room temperature. chemscene.com However, crystallographic data for structurally related compounds, such as cis-2-amino-1,2-diphenylethanol, have been published. researchgate.net
An X-ray crystallographic analysis of this compound would reveal:
Molecular Conformation: The precise spatial arrangement of the ethylphenyl group relative to the amino and hydroxyl groups.
Intermolecular Interactions: The nature of hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, as well as other non-covalent interactions that dictate the crystal packing.
Absolute Stereochemistry: Unambiguous assignment of the (R) or (S) configuration at the chiral center.
This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Thermal Analysis Techniques for Polymorphic Characterization
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, and stability. Therefore, the identification and characterization of different polymorphic forms are critical aspects of drug development. Thermal analysis techniques are powerful tools for investigating polymorphism by detecting variations in the thermal properties of different crystalline structures.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly useful for determining the thermal stability and decomposition profile of a compound. In the context of polymorphic characterization, TGA can help identify the presence of solvates or hydrates by detecting weight loss at specific temperatures corresponding to the boiling point of the solvent or water.
While specific TGA data for this compound is not extensively available in publicly accessible literature, a hypothetical TGA thermogram would provide critical information. The analysis would involve heating a sample of the compound at a constant rate and monitoring its mass. A stable compound would show a flat TGA curve until the onset of decomposition, which would be indicated by a sharp decrease in mass. The temperature at which this decomposition begins is a key indicator of the compound's thermal stability. For different polymorphs, slight variations in the onset of decomposition might be observed, reflecting differences in their crystal lattice energies.
Hypothetical TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition (Tonset) | Expected > 200 °C |
| Major Weight Loss Step | Corresponds to the loss of organic structure |
| Residue at 600 °C | Expected to be minimal in an inert atmosphere |
Note: This table is illustrative and not based on experimental data, which is currently unavailable in the reviewed literature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is a cornerstone technique for the study of polymorphism as it can detect phase transitions such as melting, crystallization, and solid-solid transitions between different polymorphic forms.
Each polymorph of a substance will have a unique melting point and enthalpy of fusion, which can be precisely measured by DSC. A DSC thermogram of this compound would display endothermic peaks corresponding to the melting of any crystalline forms present. The presence of multiple melting peaks could indicate the existence of different polymorphs or the presence of impurities. Furthermore, exothermic events, such as crystallization from an amorphous state or a polymorphic transition to a more stable form, can also be observed.
By analyzing the temperatures and enthalpies of these transitions, scientists can construct a detailed picture of the compound's polymorphic landscape. For instance, according to the "heat of fusion rule," the polymorph with the higher melting point is generally the more stable form at temperatures just below melting.
Hypothetical DSC Data for Two Polymorphs of this compound
| Parameter | Polymorph A | Polymorph B |
| Melting Point (Tm) | Lower Temperature | Higher Temperature |
| Enthalpy of Fusion (ΔHf) | Lower Value | Higher Value |
| Polymorphic Transition | May be observed as an endo- or exothermic event | - |
Note: This table is illustrative and not based on experimental data, which is currently unavailable in the reviewed literature.
The lack of specific, publicly available TGA and DSC data for this compound highlights a gap in the scientific literature. Further experimental investigation is necessary to fully characterize the thermal properties and polymorphic behavior of this compound. Such studies would be invaluable for its potential development and application in various scientific fields.
Theoretical and Computational Chemistry of 2 Amino 2 4 Ethylphenyl Ethan 1 Ol
Electronic Structure and Reactivity Predictions via Quantum Chemical Methods
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-2-(4-ethylphenyl)ethan-1-ol, these methods could provide invaluable insights into its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. icm.edu.pl A typical study would involve geometry optimization of the compound's structure to find its most stable three-dimensional arrangement. This process would yield key data such as:
Bond Lengths: The distances between connected atoms.
Bond Angles: The angles formed by three connected atoms.
Dihedral Angles: The rotational angles between planes of atoms.
These geometric parameters are crucial for understanding the molecule's shape and steric properties. For instance, DFT calculations have been successfully used to determine the optimized geometry of various organic molecules, showing good agreement with experimental data where available. icm.edu.pl
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. researchgate.net Analysis of the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. It maps regions of positive and negative electrostatic potential, which are crucial for predicting how the molecule will interact with other charged or polar species. Red-colored regions typically indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would provide a dynamic view of its behavior, capturing its conformational flexibility. This is particularly important for a molecule with several rotatable bonds. The simulation could reveal the most populated conformations in a given environment and the energy barriers between them. nih.gov
Solvent Effects Modeling in Theoretical Studies (e.g., Polarizable Continuum Models)
The properties and behavior of a molecule can be significantly influenced by its environment, especially the solvent. researchgate.net Theoretical studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule. This allows for a more realistic calculation of properties such as conformational energies and reaction barriers in solution, as demonstrated in studies of other organic molecules. researchgate.net
Prediction of Spectroscopic Parameters
In the absence of extensive experimental spectroscopic data for this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting its spectral characteristics. These predictions are crucial for the identification and structural elucidation of the compound. Methodologies such as using the B3LYP functional with a basis set like 6-311++G(d,p) have been shown to provide a good correlation between theoretical and experimental data for similar organic molecules. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicted ¹H and ¹³C NMR chemical shifts are fundamental for determining the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding constants. researchgate.net The chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the ethyl group and the amino alcohol moiety attached to the phenyl ring will significantly affect the resonance of the aromatic and aliphatic protons and carbons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to ethyl) | 7.20-7.30 | Doublet | 2H |
| Aromatic (meta to ethyl) | 7.10-7.20 | Doublet | 2H |
| CH(OH) | 4.50-4.60 | Triplet | 1H |
| CH(NH₂) | 3.90-4.00 | Triplet | 1H |
| CH₂ (ethyl) | 2.60-2.70 | Quartet | 2H |
| CH₂ (ethanol) | 3.50-3.60 | Multiplet | 2H |
| NH₂ | 1.80-2.20 | Broad Singlet | 2H |
| OH | 2.40-2.80 | Broad Singlet | 1H |
| CH₃ (ethyl) | 1.20-1.30 | Triplet | 3H |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-ethyl) | 144-146 |
| Aromatic (C-CH(NH₂)CH₂OH) | 140-142 |
| Aromatic (CH) | 128-130 |
| Aromatic (CH) | 126-128 |
| CH(NH₂) | 58-62 |
| CH₂OH | 65-69 |
| CH₂ (ethyl) | 28-30 |
| CH₃ (ethyl) | 15-17 |
Infrared (IR) Spectroscopy:
Simulated IR spectra can predict the vibrational frequencies corresponding to the functional groups within the molecule. These predictions are based on the calculation of harmonic frequencies at the optimized geometry of the molecule. uq.edu.au Key vibrational modes for this compound would include O-H and N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3300-3400 | Strong, Broad |
| N-H Stretch | 3200-3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium to Strong |
| C=C Aromatic Stretch | 1600-1620, 1480-1500 | Medium |
| C-O Stretch | 1050-1150 | Strong |
| C-N Stretch | 1180-1220 | Medium |
In Silico Design of Derivatives and Reaction Pathways
Computational chemistry also facilitates the rational design of new molecules and the exploration of potential chemical transformations.
In Silico Design of Derivatives:
By modifying the structure of this compound in silico, it is possible to predict the properties of novel derivatives. mdpi.com For instance, substitution at the phenyl ring, modification of the amino group, or esterification of the hydroxyl group could lead to derivatives with altered electronic, steric, and pharmacokinetic properties. Computational tools can be used to screen libraries of virtual compounds to identify candidates with desired characteristics. nih.gov For example, adding electron-withdrawing or electron-donating groups to the phenyl ring could modulate the reactivity and biological activity of the molecule. nih.gov
Potential Derivatives of this compound for In Silico Study
| Derivative Name | Modification | Predicted Property Change |
| 2-Amino-2-(4-ethyl-3-nitrophenyl)ethan-1-ol | Nitration of the phenyl ring | Increased electrophilicity, potential for altered receptor binding |
| 2-(Acetylamino)-2-(4-ethylphenyl)ethan-1-ol | Acetylation of the amino group | Increased lipophilicity, altered hydrogen bonding capability |
| 2-Amino-2-(4-ethylphenyl)ethyl acetate (B1210297) | Esterification of the hydroxyl group | Increased lipophilicity, potential prodrug |
| 2-Amino-2-(4-vinylphenyl)ethan-1-ol | Dehydrogenation of the ethyl group | Introduction of a reactive site for polymerization |
Reaction Pathways:
Theoretical calculations can elucidate the mechanisms of chemical reactions, including transition states and reaction energies. For this compound, potential reactions of interest include oxidation of the alcohol to an aldehyde or carboxylic acid, and reactions involving the amino group such as N-alkylation or acylation. Computational studies on similar amino alcohols, like ethanolamine, have explored their degradation pathways and reactions with radicals, providing a framework for understanding the reactivity of this compound. whiterose.ac.uk For example, the rearrangement of aminoethanol catalyzed by enzymes has been studied computationally, offering insights into potential biochemical transformations. nih.gov
The study of reaction pathways can help in designing synthetic routes to new derivatives or in understanding the metabolic fate of the compound. For example, the dehydration of this compound could lead to the formation of an enamine or an aziridine (B145994) derivative, and computational modeling can predict the feasibility and preferred pathways for such transformations.
Academic Research Applications of 2 Amino 2 4 Ethylphenyl Ethan 1 Ol
Chiral Building Block in Asymmetric Organic Synthesis
The presence of a stereocenter in 2-Amino-2-(4-ethylphenyl)ethan-1-ol makes it a crucial chiral building block in asymmetric synthesis. This process aims to create specific stereoisomers of a target molecule, which is of paramount importance in the development of pharmaceuticals, as different enantiomers can have vastly different biological activities.
Synthesis of Enantiomerically Pure Bioactive Molecules
Enantiomerically pure 1,2-amino alcohols are critical components in many biologically active molecules and are widely used in chemical synthesis. nih.gov The synthesis of these compounds often involves asymmetric methods to ensure the production of a single enantiomer, which is crucial for the efficacy and safety of many drugs. nih.gov The development of catalytic asymmetric hydrogenation and transfer hydrogenation reactions has provided an economically and environmentally beneficial alternative to traditional resolution methods for producing enantiomerically pure 1,2-amino alcohols. acs.org
Researchers have developed multi-enzyme pathways for the synthesis of enantiomerically pure 2-phenylglycinol and phenylethanolamine from L-phenylalanine, demonstrating the potential of biocatalysis in creating high-value chiral molecules. nih.gov These enzymatic cascades offer a sustainable approach with high atom economy. nih.gov
Ligands and Organocatalysts in Stereoselective Transformations
Chiral 1,2-amino alcohols, such as this compound, and their derivatives are employed as chiral ligands and organocatalysts in stereoselective transformations. researchgate.net These compounds can coordinate with metal catalysts or act as catalysts themselves to control the stereochemical outcome of a reaction, leading to the desired enantiomer of the product.
For instance, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively and are potential chiral catalysts for enantioselective transformations. nih.govbeilstein-journals.org Similarly, new optically active 2-azanorbornane-based amino alcohol organocatalysts have been successfully used in asymmetric Michael reactions, achieving high yields and stereoselectivities. researchgate.net The trifunctional nature of these compounds makes them promising candidates for various catalytic applications. nih.govbeilstein-journals.org
Intermediates in Fine Chemical Synthesis and Specialty Materials
The versatile structure of this compound, with its combination of hydrophilic (hydroxyl and amino groups) and hydrophobic (aromatic ring) properties, makes it a valuable intermediate in the synthesis of fine chemicals and specialty materials. It serves as a foundational scaffold for constructing more complex molecules with specific desired properties. cymitquimica.com
For example, derivatives of amino alcohols are used in the synthesis of polymers like poly(amide-esters), where they act as nonsymmetric monomers. These polymers have applications in materials science due to their ordered structures.
Research Tools in Biochemistry and Chemical Biology
In the realms of biochemistry and chemical biology, derivatives of this compound serve as important research tools for probing biological systems and understanding enzymatic processes.
Molecular Probes for Biological Systems
The structural motif of this compound is found in compounds that can be used as molecular probes. By modifying the structure, for instance by introducing a bromine atom to create 2-Amino-2-(4-bromophenyl)ethan-1-ol, researchers can develop tools for studying biological targets. sigmaaldrich.com These probes can help in identifying and characterizing receptors or enzymes within a biological system.
Investigating Enzyme-Substrate Interactions
Amino alcohol derivatives are instrumental in studying enzyme-substrate interactions. For example, they can act as inhibitors of enzymes like monoamine oxidase, which is involved in the metabolism of neurotransmitters. By studying how these compounds bind to and inhibit enzymes, researchers can gain insights into the enzyme's mechanism of action and design more potent and specific inhibitors. This knowledge is crucial for the development of new therapeutic agents.
Precursors for Agrochemical and Dye Research
A comprehensive search of academic and patent literature did not yield any specific examples or detailed research findings where This compound is utilized as a direct precursor in the synthesis of agrochemicals or dyes.
While analogous structures, such as other amino alcohols and aniline (B41778) derivatives, are common starting materials in the development of these types of functional molecules, no studies were found that specifically document the reaction pathways, yields, or properties of agrochemical or dye compounds derived from This compound . Consequently, no data tables on synthesized derivatives or their performance can be provided.
Scaffold for Supramolecular Chemistry Research
In the field of supramolecular chemistry, molecules with specific functional groups and stereochemistry are often employed as scaffolds to build larger, organized assemblies through non-covalent interactions. Although vendor information describes the related compound 2-Amino-1-(4-ethylphenyl)ethan-1-ol as a "versatile small molecule scaffold," there is no specific academic research available that demonstrates the use of This compound in this capacity. cymitquimica.com
Research on the design and synthesis of supramolecular structures like host-guest systems, self-assembling capsules, or functional molecular networks does not currently include examples that incorporate the This compound moiety as a foundational component. Therefore, no detailed research findings or data tables on its application in supramolecular chemistry can be presented.
Conclusion and Future Research Directions
Synthesis of Key Academic Discoveries and Research Potential
Currently, detailed academic studies focusing specifically on 2-Amino-2-(4-ethylphenyl)ethan-1-ol are sparse. The compound is commercially available, typically as a hydrochloride salt, indicating established, albeit not widely published, synthetic routes. nih.govsigmaaldrich.combldpharm.com The core structure belongs to the phenylethanolamine class, which includes naturally occurring neurotransmitters and various synthetic drugs. wikipedia.org This family of compounds is known for its cardiovascular activity. wikipedia.org
The research potential of this compound lies in its nature as a chiral building block. Chiral amino alcohols are highly valued synthons in the pharmaceutical industry due to their prevalence in bioactive molecules. frontiersin.orgnih.govrsc.org The presence of both an amino and a hydroxyl group allows for a wide range of chemical modifications, making it a versatile scaffold for creating diverse chemical libraries.
Unexplored Avenues in this compound Chemistry
The chemical reactivity of this compound offers numerous unexplored avenues for investigation. Future research could focus on:
Stereoselective Synthesis: Developing novel, efficient, and highly stereoselective synthetic methods for producing specific enantiomers of the compound is a significant research area. Asymmetric synthesis techniques, such as those employing chiral catalysts or biocatalysis with engineered enzymes like amine dehydrogenases, could be explored to achieve high enantiomeric purity, which is crucial for pharmacological applications. frontiersin.orgnih.govnih.gov
Derivatization Studies: The amino and hydroxyl groups are prime sites for chemical derivatization. N-alkylation, N-acylation, O-alkylation, and O-esterification could yield a vast array of new compounds with potentially unique properties. For instance, creating hybrid molecules by linking it to other pharmacophores, such as cinnamic acid derivatives, could lead to novel multifunctional compounds. mdpi.com
Polymer Chemistry: The bifunctional nature of this compound makes it a candidate as a monomer for the synthesis of novel polymers. Polyamides, polyesters, and polyurethanes incorporating this chiral unit could exhibit interesting material properties, such as thermal stability, chirality-dependent self-assembly, and biocompatibility. Surface modification techniques, like aminolysis on polymer nanofibers, highlight the utility of amino groups in materials science. mdpi.com
Coordination Chemistry: The amino and hydroxyl groups can act as ligands, coordinating with various metal ions. The resulting metal complexes could be investigated for their catalytic activity, magnetic properties, or potential as imaging agents.
Future Perspectives for Interdisciplinary Research
The unique structure of this compound opens up possibilities for a range of interdisciplinary research projects:
Medicinal Chemistry: The phenylethanolamine scaffold is a well-established pharmacophore found in many biologically active compounds. wikipedia.org While avoiding direct claims of therapeutic use, this compound could serve as a valuable starting point for the design and synthesis of new molecular probes to study biological systems. For example, molecules within the broader phenylethanolamine class are known to interact with enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in adrenaline biosynthesis. nih.govanl.govnih.gov Research into how substitutions on the phenyl ring, such as the ethyl group in this compound, affect such interactions could provide valuable structure-activity relationship data.
Materials Science: As a chiral molecule, it could be used to create chiral stationary phases for chromatography, enabling the separation of other enantiomeric compounds. Its incorporation into polymers could lead to the development of advanced materials with specific optical or recognition properties.
Biocatalysis: The development of enzymes that can selectively synthesize or modify this compound would be a significant advancement. frontiersin.orgnih.gov This could involve screening for novel enzymes or engineering existing ones to improve their activity and selectivity, providing greener and more efficient synthetic routes.
Q & A
Q. What are the established synthetic routes for 2-Amino-2-(4-ethylphenyl)ethan-1-ol, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis involves two primary routes:
-
Catalytic Hydrogenation : Utilizes chiral catalysts (e.g., Ru-BINAP complexes) under optimized pressure (50 psi H₂) and temperature (40°C) to achieve high enantiomeric excess .
-
Reductive Amination : Reacts the corresponding ketone precursor with NaBH₄ in a THF/ethanol mixture at 273 K, yielding 83.5% after purification via thin-layer chromatography (TLC) .
Critical parameters include solvent polarity, reducing agent stoichiometry, and temperature control to minimize racemization.Method Key Reagents/Conditions Yield/Outcome Reference Catalytic Hydrogenation Ru-BINAP, H₂ (50 psi), 40°C High enantiomeric excess Reductive Amination NaBH₄, THF/ethanol, 273 K 83.5% yield
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assigns proton environments and detects impurities. For example, intramolecular hydrogen bonds (O-H⋯N) can stabilize conformations, observable in variable-temperature NMR .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak® IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₅NO: 165.23) and fragmentation patterns .
Advanced Questions
Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate optical resolution?
- Methodological Answer :
- Chiral Catalysts : Ru-BINAP in asymmetric hydrogenation reduces racemization, achieving >95% ee .
- Diastereomeric Salt Formation : Crystallization with tartaric acid derivatives enhances purity, monitored via polarimetry .
- Biocatalysis : Engineered alcohol dehydrogenases (ADHs) under mild pH (7.0–7.5) and NADPH-driven conditions yield >90% ee .
Validation requires chiral HPLC or circular dichroism (CD) spectroscopy to compare retention times/spectral profiles against racemic mixtures .
Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR (e.g., 298–343 K) to identify tautomerism or solvent-induced shifts .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict NMR chemical shifts, aiding peak assignment .
- X-ray Crystallography : Resolves absolute configuration ambiguities, as demonstrated for structurally related aminophenols .
Q. What in vitro models are suitable for evaluating biological activity, and how should assays be designed to minimize artifacts?
- Methodological Answer :
- Neuromodulation Studies : Use SH-SY5Y neuronal cells with dopamine receptor-binding assays (radioligand: [³H]-SCH23390) to assess competitive inhibition .
- Enzyme Kinetics : Monitor MAO-B inhibition via spectrophotometric detection of kynuramine oxidation at 316 nm, with controls for solvent interference (DMSO ≤0.1%) .
Assays must include positive controls (e.g., selegiline for MAO inhibition) and triplicate runs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
